molecular formula C17H21FN4O3S B2590141 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1797791-66-2

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2590141
CAS No.: 1797791-66-2
M. Wt: 380.44
InChI Key: JFLDWFNZKIVCSH-UHFFFAOYSA-N
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Description

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a piperidine ring, a fluorobenzoyl group, and a pyrazole sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the fluorobenzoyl group. The final step involves the formation of the pyrazole sulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological targets.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, fluorobenzoyl compounds, and pyrazole sulfonamides. Examples include:

  • N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide
  • N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Uniqueness

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O3S/c1-21-12-14(11-19-21)26(24,25)20-10-13-6-8-22(9-7-13)17(23)15-4-2-3-5-16(15)18/h2-5,11-13,20H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLDWFNZKIVCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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